16-Epidesacetylfusidic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

16-Epidesacetylfusidic acid is a metabolite of fusidic acid, a bacteriostatic antibiotic. It is known for its role in inhibiting protein synthesis in prokaryotes by targeting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA . This compound has been investigated for its potential in drug development, particularly in treating skin and soft tissue infections and inflammatory bowel disease.

Applications De Recherche Scientifique

16-Epidesacetylfusidic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of fusidic acid derivatives.

Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

Medicine: Research focuses on its therapeutic potential in treating bacterial infections and inflammatory diseases.

Industry: It is used in the development of new antibiotics and other pharmaceutical products

Mécanisme D'action

Target of Action

The primary target of 16-Epi-deacetyl-fusidic Acid is the Elongation Factor G (EF-G) in prokaryotes . EF-G plays a crucial role in protein synthesis, facilitating the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome .

Mode of Action

16-Epi-deacetyl-fusidic Acid interacts with its target, EF-G, after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . 16-Epi-deacetyl-fusidic Acid can only bind to EF-G in the ribosome after GTP hydrolysis .

Biochemical Pathways

16-Epi-deacetyl-fusidic Acid affects the protein synthesis pathway in prokaryotes . By inhibiting the ribosome-dependent activity of EF-G and the translocation of peptidyl-tRNA, it suppresses protein synthesis . This inhibition disrupts the normal functioning of the bacterial cell, leading to its eventual death .

Pharmacokinetics

It is known that the compound is a metabolite of fusidic acid , which has a bioavailability of 91% when administered orally . Fusidic acid also has a protein binding of 97 to 99% and an elimination half-life of approximately 5 to 6 hours in adults

Result of Action

The result of 16-Epi-deacetyl-fusidic Acid’s action is the inhibition of protein synthesis in prokaryotes, leading to bacterial cell death . This makes it an effective bacteriostatic antibiotic .

Action Environment

The action of 16-Epi-deacetyl-fusidic Acid can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C for optimal stability . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

16-Epidesacetylfusidic acid, like its parent compound fusidic acid, may interact with various enzymes and proteins involved in protein synthesis in prokaryotes

Cellular Effects

Given its relationship to fusidic acid, it may influence cell function by inhibiting protein synthesis This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA, similar to fusidic acid . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to be a metabolite of fusidic acid

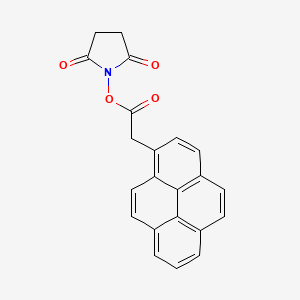

Méthodes De Préparation

The preparation of 16-Epidesacetylfusidic acid involves specific synthetic routes and reaction conditions. One common method includes the use of fusidic acid as a starting material. The process typically involves deacetylation reactions under controlled conditions to yield this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

16-Epidesacetylfusidic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. .

Comparaison Avec Des Composés Similaires

16-Epidesacetylfusidic acid is unique compared to other similar compounds due to its specific mechanism of action and its role as a metabolite of fusidic acid. Similar compounds include:

Fusidic Acid: The parent compound, known for its antibacterial properties.

Desacetylfusidic Acid: Another metabolite with similar antibacterial activity.

Fusidate Sodium: A sodium salt form used in various pharmaceutical formulations

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 16-Epidesacetylfusidic acid involves the conversion of fusidic acid to 16-Epidesacetylfusidic acid through a series of reactions.", "Starting Materials": [ "Fusidic acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of fusidic acid in 100 mL of methanol", "Step 2: Add 10 mL of 10% sodium hydroxide solution to the above solution and stir for 1 hour at room temperature", "Step 3: Acidify the solution with 5% hydrochloric acid and extract with ethyl acetate", "Step 4: Wash the organic layer with water and dry over sodium sulfate", "Step 5: Evaporate the solvent to obtain 9 g of 16-Deacetylfusidic acid", "Step 6: Dissolve 9 g of 16-Deacetylfusidic acid in 100 mL of acetic anhydride", "Step 7: Add 1 mL of acetic acid and stir for 24 hours at room temperature", "Step 8: Pour the reaction mixture into ice-cold water and extract with ethyl acetate", "Step 9: Wash the organic layer with water and dry over sodium sulfate", "Step 10: Evaporate the solvent to obtain 6 g of 16-Epidesacetylfusidic acid" ] } | |

Numéro CAS |

5951-83-7 |

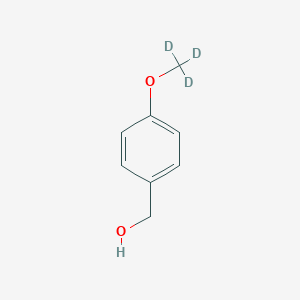

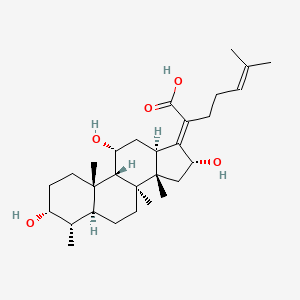

Formule moléculaire |

C29H46O5 |

Poids moléculaire |

474.7 g/mol |

Nom IUPAC |

(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |

InChI |

InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1 |

Clé InChI |

ZYPQPWJLUKNCQX-ZYLURJCOSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |

SMILES canonique |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |

Synonymes |

(3α,4α,8α,9β,11α,13α,14β,16α,17Z)-3,11,16-Trihydroxy-29-nordammara-17(20),24-dien-21-oic Acid; _x000B_Deacetyl-16-epifusidic Acid; (Z)-3α,11α,16α-trihydroxy-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid; 16-Epideacetylfusidic acid; NSC 319631 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.